Cas no 2171995-85-8 (3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid)

3-(3-Aminopropyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly useful in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. Its trifunctional structure—incorporating both protected and free amine groups alongside a carboxylate—allows for versatile applications in solid-phase peptide synthesis (SPPS) and bioconjugation. The product’s stability under standard SPPS conditions and its compatibility with orthogonal protection strategies make it a valuable building block for constructing complex peptides and modified biomolecules.
3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid structure
2171995-85-8 structure
Product Name:3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid
CAS No:2171995-85-8
MF:C24H31N3O4
MW:425.520646333694
CID:5846313
PubChem ID:165588974
Update Time:2025-06-08

3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid
    • 3-[(3-aminopropyl)[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]amino]propanoic acid
    • EN300-1556219
    • 2171995-85-8
    • Inchi: 1S/C24H31N3O4/c25-12-5-14-27(16-11-23(28)29)15-6-13-26-24(30)31-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17,25H2,(H,26,30)(H,28,29)
    • InChI Key: YIQOQPHPHJZWAB-UHFFFAOYSA-N
    • SMILES: O(C(NCCCN(CCC(=O)O)CCCN)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 425.23145648g/mol
  • Monoisotopic Mass: 425.23145648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 13
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 105Ų

3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid Pricemore >>

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Additional information on 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid

Introduction to 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid (CAS No. 2171995-85-8)

3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid, with the CAS number 2171995-85-8, is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and bioconjugation. This compound, often referred to as a Fmoc-protected diamine, is a versatile building block used in the synthesis of complex molecules, particularly in the development of therapeutic agents and diagnostic tools.

The structure of 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid features a central propylamine backbone flanked by two amine functionalities, one of which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild basic conditions, making it an ideal choice for sequential coupling reactions.

Recent advancements in the field have highlighted the importance of Fmoc-protected diamines in the synthesis of bioactive peptides and peptidomimetics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of novel antiviral agents. The researchers utilized the Fmoc protection strategy to synthesize a series of peptides that exhibited potent inhibitory activity against viral replication, showcasing the potential of this compound in drug discovery.

In addition to its applications in medicinal chemistry, 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid has also found utility in bioconjugation chemistry. Bioconjugation involves the covalent attachment of biomolecules to other molecules or surfaces, and this compound serves as an excellent linker for such applications. Its dual amine functionalities allow for precise control over conjugation sites, ensuring high specificity and stability of the resulting conjugates.

A notable example of its use in bioconjugation is reported in a recent article in Bioconjugate Chemistry. The authors utilized this compound to conjugate targeting ligands to nanoparticles for enhanced drug delivery. The Fmoc protection strategy enabled stepwise functionalization, leading to the creation of multifunctional nanoparticles with improved targeting efficiency and reduced toxicity.

The versatility of 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid extends beyond its use as a building block for peptides and bioconjugates. It has also been explored for its potential in materials science. A study published in Advanced Materials investigated the use of this compound in the synthesis of self-assembling supramolecular structures. The researchers found that the compound's amphiphilic nature facilitated the formation of well-defined nanostructures with tunable properties, opening new avenues for applications in nanotechnology and biomaterials.

In conclusion, 3-(3-aminopropyl)3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylaminopropanoic acid (CAS No. 2171995-85-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and functional versatility make it an invaluable tool for researchers working on peptide synthesis, bioconjugation, and materials science. As ongoing research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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